molecular formula C23H18N4O3 B10894018 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B10894018
M. Wt: 398.4 g/mol
InChI Key: YUBGFLYKVRNKHJ-ZVHZXABRSA-N
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Description

N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-3-carbaldehyde
  • 4-Nitrobenzohydrazide
  • Indole-3-carbaldehyde derivatives

Comparison: N’~1~-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structure, which combines the indole ring with a nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its individual components or other similar compounds .

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C23H18N4O3/c28-23(18-10-12-20(13-11-18)27(29)30)25-24-14-19-16-26(15-17-6-2-1-3-7-17)22-9-5-4-8-21(19)22/h1-14,16H,15H2,(H,25,28)/b24-14+

InChI Key

YUBGFLYKVRNKHJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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